
1-Fluoro-3-(sulfinylamino)benzene
Overview
Description
1-Fluoro-3-(sulfinylamino)benzene is a chemical compound with the molecular formula C6H4FNOS . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-(sulfinylamino)benzene consists of a benzene ring with a fluoro group and a sulfinylamino group attached . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Aryl halides, like 1-Fluoro-3-(sulfinylamino)benzene, can undergo nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of these reactions .Physical And Chemical Properties Analysis
1-Fluoro-3-(sulfinylamino)benzene has a molecular weight of 157.16 . Other physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Scientific Research Applications
Synthesis and Reactions
Synthesis Methods : 1-Fluoro-3-(sulfinylamino)benzene can be synthesized in various ways. For instance, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a similar compound, was prepared through different methods, including as a byproduct of direct fluorination and fluorodenitration processes. These methods demonstrate the versatility in synthesizing fluoro-sulfinylamino benzene compounds (Javier Ajenjo et al., 2016).
Reactions with Olefins : The compound reacts with acyclic olefins, such as 1-hexene and 1-heptene, to yield 1,2-disulfonates. This indicates its potential in creating complex organic molecules, which could be valuable in various chemical syntheses (N. S. Pirkuliev et al., 2001).
Photocatalysis and Fluorination
- Photocatalytic Applications : The photocatalytic fluorination of benzene derivatives has been observed under specific conditions, demonstrating the role of 1-Fluoro-3-(sulfinylamino)benzene in photochemical reactions and its potential in organic synthesis (K. Ohkubo et al., 2013).
Chemical Sensing and Catalysis
Chemical Sensing : Metal-organic frameworks containing fluorophore units exhibit potential for sensing benzene homologues. This indicates the possibility of using fluoro-sulfinylamino benzene compounds in chemical sensors due to their structural similarity (Mengting Li et al., 2016).
Catalysis in Chemical Reactions : The compound's derivatives are useful in catalytic processes like Friedel-Crafts acylation, showcasing their utility in facilitating chemical reactions, especially in organic chemistry (Wen-bin Yi & C. Cai, 2005).
properties
IUPAC Name |
1-fluoro-3-(sulfinylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNOS/c7-5-2-1-3-6(4-5)8-10-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWDRMDPJIBHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=S=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-(sulfinylamino)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



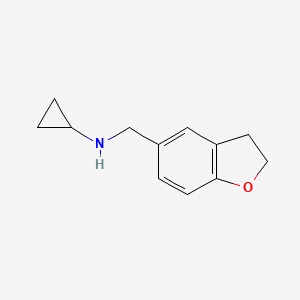

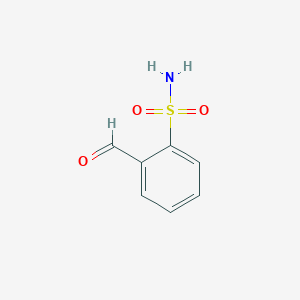

![1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone](/img/structure/B3164031.png)

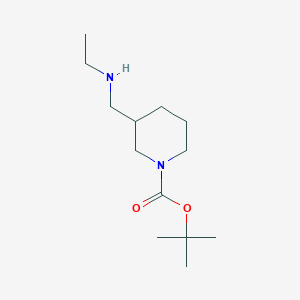



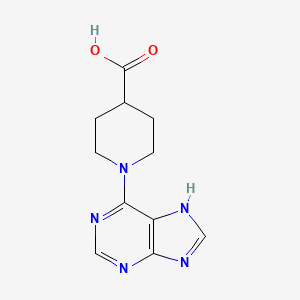
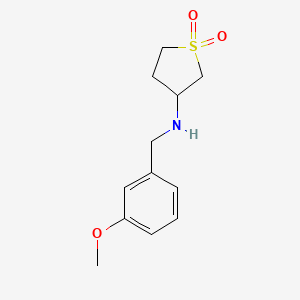

![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)